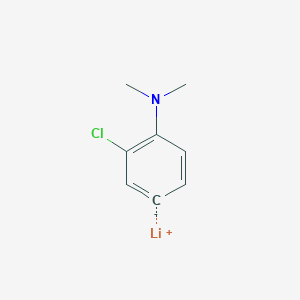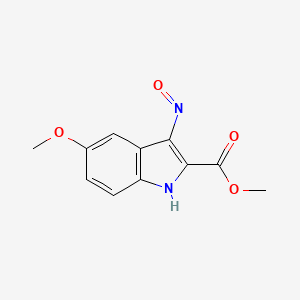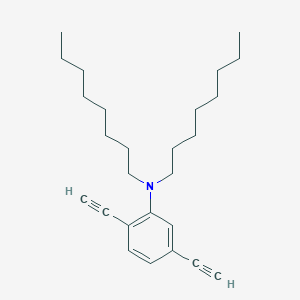
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine typically involves the reaction of 2-chloro-N,N-dimethylbenzene with an organolithium reagent. One common method is the halogen-lithium exchange reaction, where 2-chloro-N,N-dimethylbenzene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene compounds.
Aplicaciones Científicas De Investigación
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form complexes with transition metals, facilitating catalytic processes in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Lithium;2-butenyl: Another organolithium compound with a different alkyl group.
2-Chloro-N,N-dimethylethylamine: A related compound with a similar amine group but different substitution pattern.
Uniqueness
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other organolithium compounds may not be as effective.
Propiedades
Número CAS |
718642-14-9 |
|---|---|
Fórmula molecular |
C8H9ClLiN |
Peso molecular |
161.6 g/mol |
Nombre IUPAC |
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine |
InChI |
InChI=1S/C8H9ClN.Li/c1-10(2)8-6-4-3-5-7(8)9;/h4-6H,1-2H3;/q-1;+1 |
Clave InChI |
GSKHLFNHUYCYQC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)C1=C(C=[C-]C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)

![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)






![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)


